13-(3-ethoxypropyl)-17-(2-methoxy-5-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethoxypropyl group: This step involves the alkylation of the core structure with 3-ethoxypropyl halide under basic conditions.
Attachment of the methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2-methoxy-5-methylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin-4-one: Similar in structure but with different substituents.
2-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the complex pyrrolo[2,3-b]quinoxaline core.
Uniqueness
The uniqueness of 3-(3-ethoxypropyl)-11-(2-methoxy-5-methylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications.
Properties
CAS No. |
843633-98-7 |
---|---|
Molecular Formula |
C25H25N5O3 |
Molecular Weight |
443.5g/mol |
IUPAC Name |
13-(3-ethoxypropyl)-17-(2-methoxy-5-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C25H25N5O3/c1-4-33-13-7-12-29-15-26-23-21(25(29)31)22-24(28-18-9-6-5-8-17(18)27-22)30(23)19-14-16(2)10-11-20(19)32-3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3 |
InChI Key |
ZWAYJCWINDNQFY-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=CC(=C5)C)OC |
Canonical SMILES |
CCOCCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=C(C=CC(=C5)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.